

Challenges in extracting data from damaged mobile devices with MSAB and solutions

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Technical Support Center: MSAB Damaged Device Data Extraction

Welcome to the technical support center for researchers and professionals utilizing **MSAB** solutions for data extraction from compromised mobile devices. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and recommended protocols to address challenges encountered during data recovery from physically damaged or logically corrupt devices.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter while using **MSAB**'s XRY suite of tools.

Issue: Device Not Detected by XRY

Question: I have connected a damaged mobile device to my workstation, but XRY does not recognize it. What steps should I take?

Answer:

Device detection is the critical first step for any data extraction. When a device is not recognized, follow this troubleshooting protocol:

- Verify Physical Connection:
 - Cable and Port Integrity: Ensure you are using an original, high-quality USB cable supplied by **MSAB** or the device manufacturer. Test the cable with a known working device. Try connecting to a different USB port on your workstation to rule out port failure.
 - Device Port Inspection: Carefully inspect the device's charging/data port for any visible damage, debris, or corrosion. Clean the port gently with compressed air if necessary.
- Run XRY Device Cleanup Utility:
 - Previous connections can sometimes leave conflicting or outdated USB drivers. XRY includes a utility to resolve this.[1]
 - Procedure: In the XRY application, navigate to the main Menu and select Device Cleanup. You will be prompted to allow the application to make changes; select "Yes". Choose the "USB" option to see a list of all previously installed device drivers. Select all drivers and proceed to remove them. This creates a fresh state for the next connection attempt.[1]
- Check Device Power State:
 - A device must have some level of power to be detected. If the device does not power on, attempt to charge it. If it still does not respond, the issue is likely severe physical damage requiring more advanced methods.
- Consult the XRY Device Manual:
 - **MSAB** provides a comprehensive Device Manual with every XRY installation.[2][3] This manual details the specific connection procedures and supported extraction types for every supported device profile.[2] It is crucial to verify that the device model is supported and if any special connection modes (e.g., EDL mode, recovery mode) are required.

If the device is still not detected after these steps, it likely has significant damage to the mainboard or data port, preventing a standard USB-based extraction. The issue must be escalated to an advanced hardware-level intervention.

Issue: Physical Extraction Fails or Stalls

Question: XRY detects the device and I can perform a logical extraction, but the physical extraction process fails to start or freezes midway. What is the cause and solution?

Answer:

A failed physical extraction after a successful logical one often points to issues with accessing the device's raw memory, which can be caused by either software-level security or physical damage to the memory chip itself.

- Utilize Advanced Exploits with XRY Pro:

- Standard physical extractions can be blocked by advanced security measures on modern devices. **MSAB**'s XRY Pro is designed to overcome these challenges by using state-of-the-art, unique exploits to bypass security and gain access to the full file system.[\[4\]](#) For devices in a "Before First Unlock" (BFU) state, XRY Pro may be able to brute-force the passcode to enable a full physical or file system extraction.[\[5\]](#)

- Check for Memory Chip Damage:

- Physical trauma (e.g., drops, impacts) can cause microscopic fractures in the connections to the NAND memory chip, even if the device appears partially functional. If multiple attempts with different profiles in XRY fail, physical memory damage is a strong possibility.

- Consider RAM Extraction:

- For some supported devices, particularly certain Samsung models, XRY has the capability to perform a RAM extraction.[\[6\]](#) This can capture volatile data that may be crucial if a full physical dump of the main storage is unattainable. This is an advanced option found under the manual device selection in XRY.[\[6\]](#)

If these software-based approaches fail, the problem requires hardware-level data recovery techniques.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Logical, Physical, and Advanced Hardware extraction methods for damaged devices?

A1: These methods represent escalating levels of intervention based on the device's condition. A logical extraction communicates with the device's operating system to access live data, much like a user would.^[1] A physical extraction attempts to bypass the operating system to create a bit-for-bit copy of the device's memory, which can recover deleted and protected files.^[7] When physical damage prevents the device from communicating via USB, advanced hardware methods like JTAG or Chip-Off are necessary.

Q2: My device is water-damaged. Can **MSAB** tools still extract the data?

A2: Potentially, yes, but the success depends on the actions taken immediately after the damage occurred and the level of corrosion. For water-damaged devices, the primary goal is to repair the device to a state where it can be powered on and communicate with XRY. If the device cannot be repaired, data may still be recoverable using the Chip-Off method, where the memory chip is physically removed from the board.^[8]

Q3: The device screen is shattered and unresponsive. How can I perform an extraction?

A3: A broken screen does not necessarily prevent data extraction. If the device's mainboard and data port are intact, XRY can still communicate with it. The primary challenge is enabling necessary permissions on the device (e.g., "Trust this computer"). **MSAB**'s training, such as the XRY Pro Advanced Examiner Course, covers techniques for repairing or replacing components like screens and data ports to make a device operable for extraction.^{[9][10]} Alternatively, XRY Photon can be used in some cases to capture data from the screen electronically, but it requires a functional display.^[11]

Q4: What are JTAG and Chip-Off forensics, and does **MSAB** support them?

A4: JTAG (Joint Test Action Group) and Chip-Off are advanced hardware-based data recovery techniques.

- JTAG: This method involves soldering fine wires to specific test points on the device's circuit board to directly access the memory. It is used when the device is non-functional but the mainboard is largely intact.^[9]
- Chip-Off: This is a more invasive method where the memory chip is physically de-soldered from the board and read using a specialized reader.^{[9][12]} This is often the last resort for severely damaged devices (e.g., fire, water, crushed).^[8]

While XRY is primarily a software tool for data extraction and decoding, **MSAB** acknowledges the need for these techniques for compromised devices. **MSAB**'s Advanced Acquisition Lab and Advanced Access Services provide the training and expert services to perform these complex hardware extractions. The data recovered through these methods can then be imported into **MSAB**'s analysis tools.[\[5\]](#)[\[13\]](#)[\[14\]](#)

Q5: Where can I get additional help if I'm still stuck?

A5: **MSAB** offers a dedicated technical support team for license holders, available via email, phone, or live chat.[\[2\]](#) When contacting support, it is crucial to provide your license number, the software version, the phone model, and the XRY log file from the attempted extraction.[\[2\]](#)

Data Presentation: Comparison of Extraction Methodologies

The choice of extraction method is dictated by the condition of the device. The following table summarizes the applicability and challenges of each primary method.

| Extraction Method | Description | Ideal Use Case for Damaged Devices | MSAB Solution(s) | Key Challenges |
|-----------------------------------|--|---|---|---|
| Logical Extraction | Communicates with the device's operating system to retrieve live and file system data. [1] | Device powers on and is responsive, but may have a broken screen or other non-critical damage. | XRY Logical | Requires device to be at least partially functional. Cannot recover most deleted data. May be blocked by user locks. |
| Physical Extraction | Bypasses the OS to create a bit-for-bit copy (hex dump) of the device's memory. [7] | Device is locked, unresponsive, or when recovery of deleted/protected data is required. | XRY Physical, XRY Pro | Requires a stable USB connection. Can be blocked by advanced encryption and security. May fail if memory chip is damaged. |
| Advanced Hardware (JTAG/Chip-Off) | Direct hardware-level access to the memory chip via soldering or physical removal. [9] | Device is dead, severely water/fire damaged, has a broken mainboard, or will not communicate via USB. | MSAB Advanced Access Services, Advanced Acquisition Lab Training [12] [13] [14] | Highly technical and requires specialized hardware and training. Chip-Off is a destructive process. [9] |

Recommended Protocol for Damaged Device Triage and Extraction

This protocol provides a systematic approach to handling and processing physically damaged mobile devices to maximize the chances of a successful data extraction while maintaining forensic integrity.

Phase 1: Initial Assessment and Handling

- Document the Condition: Photograph the device from all angles before any intervention. Note all visible damage, including screen cracks, water indicators, port damage, and casing deformities.
- Do Not Attempt to Power On (If Off): If the device is off, especially after water exposure, do not attempt to power it on. This can cause short circuits and further damage.[15]
- Isolate from Power: If the device has a removable battery, take it out.
- Handle Water Damage:
 - Immediately power off the device and remove the battery if possible.[15]
 - Remove the SIM and any memory cards.[15]
 - Gently dry the exterior.
 - Place the device in a sealed container with desiccants (e.g., silica gel packets) for at least 48 hours to absorb internal moisture.[15]
 - Note: Professional cleaning by a hardware expert is strongly recommended to remove corrosive residues before attempting to power the device.[11]

Phase 2: Standard Extraction Attempts with **MSAB XRY**

- Attempt Connection to XRY: Once the device is stable and dry, connect it to the XRY workstation.
- Troubleshoot Connection: If not detected, follow the "Device Not Detected by XRY" troubleshooting guide above (check cables, clean drivers).

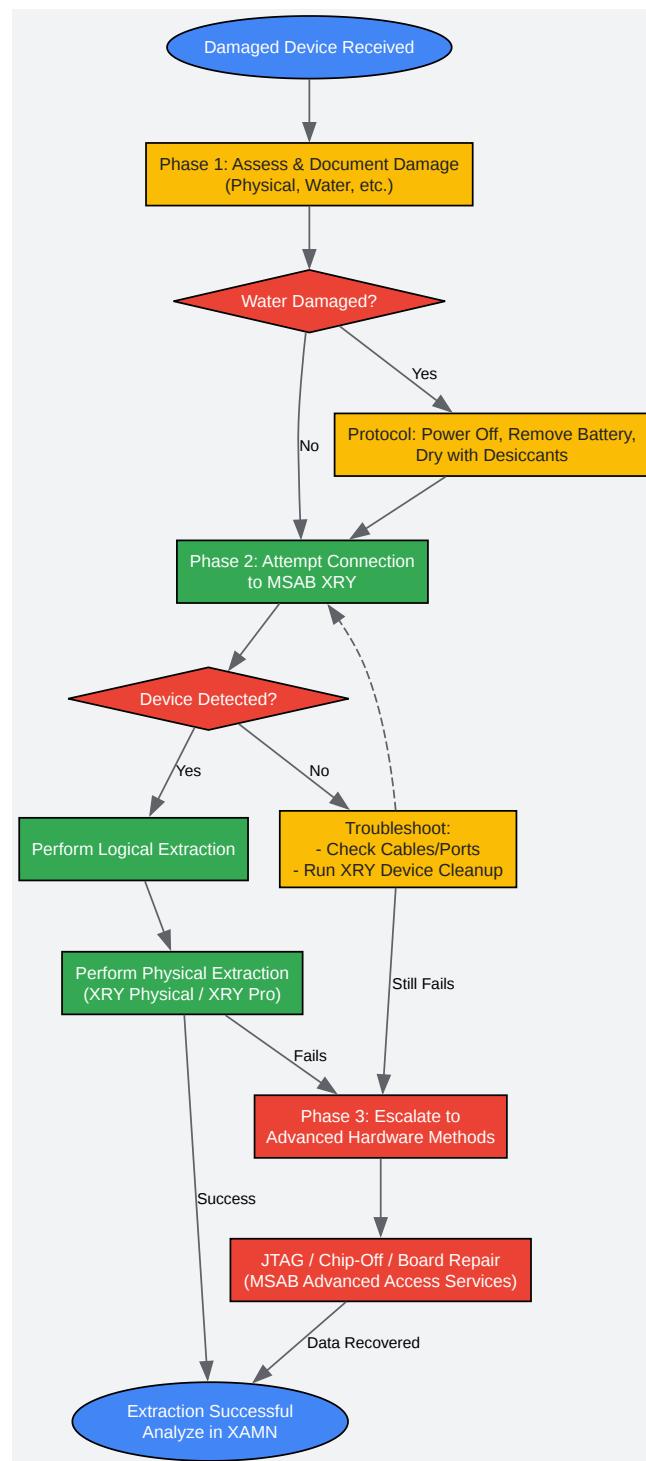
- Perform Logical Extraction: If a connection is established, always attempt a Logical extraction first. This is the least intrusive method and can provide valuable initial data.
- Perform Physical Extraction: Proceed with a Physical extraction using XRY Physical or XRY Pro. If the initial attempt fails, consult the XRY Device Manual for alternative profiles or modes.

Phase 3: Escalation to Advanced Methods

- Assess Viability: If both logical and physical extractions fail due to a lack of communication with the device, a hardware-level intervention is required.
- Engage Expert Services: At this stage, the device should be handed over to a specialized lab with capabilities in micro-soldering and hardware repair.
 - Option A: **MSAB** Advanced Access Services: Send the device to a secure **MSAB** facility for expert data recovery.[16]
 - Option B: In-House Advanced Lab: If your organization is equipped with an **MSAB** Advanced Acquisition Lab and trained personnel, proceed with JTAG or Chip-Off techniques in-house.[14]
- Data Analysis: Once the raw data is recovered via advanced methods, it can be imported into XAMN for analysis and reporting.

Visualizations

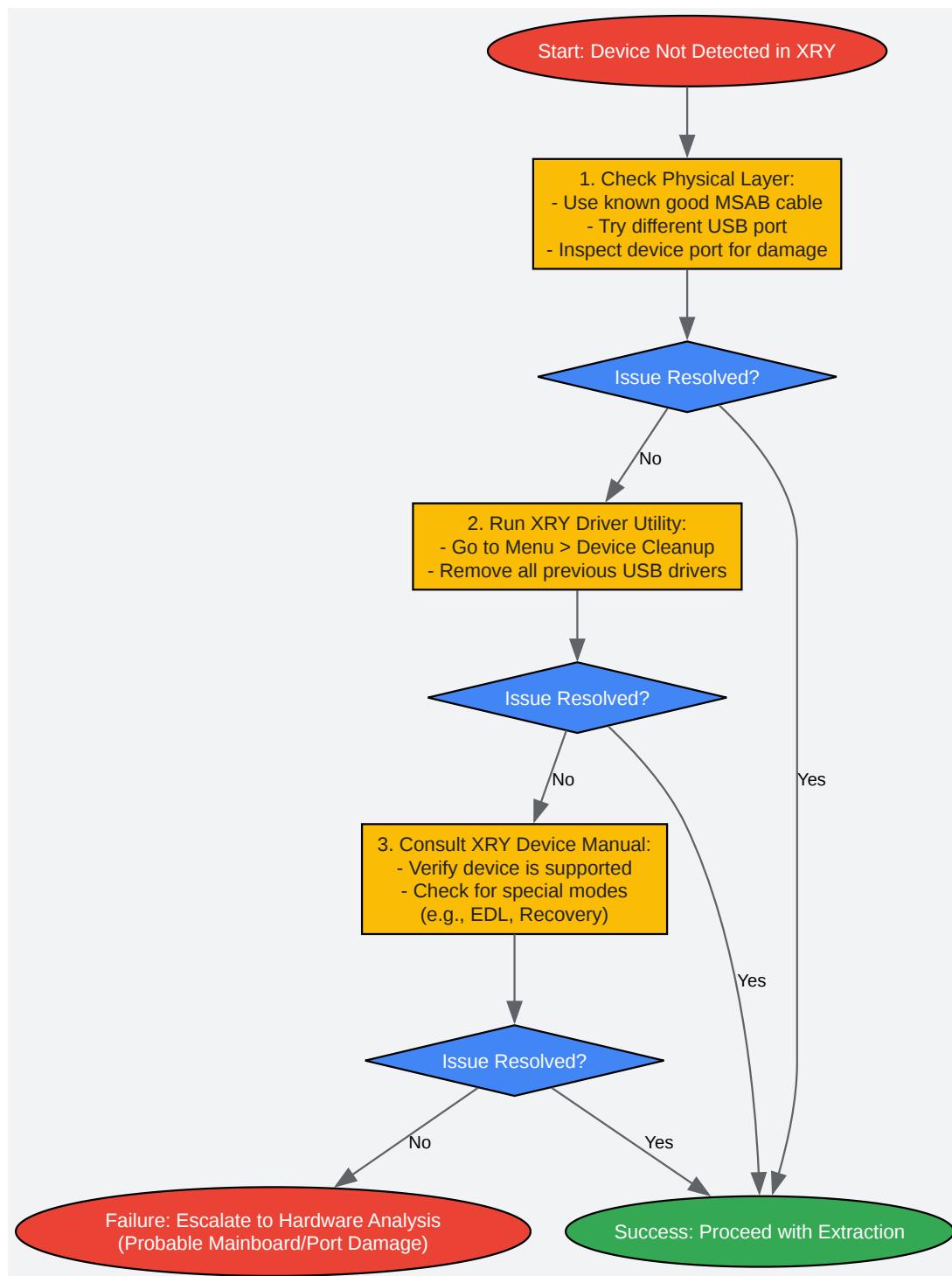
Workflow for Damaged Device Extraction



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Caption: Decision workflow for processing damaged mobile devices.

Troubleshooting Logic for XRY Connection Issues

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Caption: Step-by-step logic for resolving device connection failures.

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